molecular formula C12H17N3 B12832784 1-Methyl-3-phenethylimidazolidin-2-imine

1-Methyl-3-phenethylimidazolidin-2-imine

Cat. No.: B12832784
M. Wt: 203.28 g/mol
InChI Key: KHKWIHYIAVTSQV-UHFFFAOYSA-N
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Description

1-Methyl-3-phenethylimidazolidin-2-imine is a nitrogen-containing heterocyclic compound characterized by an imidazolidin-2-imine core. The molecule features a methyl group at the 1-position and a phenethyl substituent (a benzene ring linked via a two-carbon chain) at the 3-position.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-methyl-3-(2-phenylethyl)imidazolidin-2-imine

InChI

InChI=1S/C12H17N3/c1-14-9-10-15(12(14)13)8-7-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3

InChI Key

KHKWIHYIAVTSQV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=N)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenethylimidazolidin-2-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-phenethyl-N-methylamine with formaldehyde and ammonia, leading to the formation of the imidazolidine ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol.

Industrial Production Methods: Industrial production of 1-Methyl-3-phenethylimidazolidin-2-imine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenethylimidazolidin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Imidazolidinones

    Reduction: Various substituted imidazolidines

    Substitution: Derivatives with different functional groups replacing the phenethyl group

Scientific Research Applications

1-Methyl-3-phenethylimidazolidin-2-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenethylimidazolidin-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between 1-Methyl-3-phenethylimidazolidin-2-imine and related compounds:

Compound Name Core Structure Substituents Key Properties/Effects Reference
1-Methyl-3-phenethylimidazolidin-2-imine Imidazolidin-2-imine 1-Methyl, 3-phenethyl Enhanced lipophilicity due to phenethyl group; potential for π-π stacking interactions N/A
2-Chloro-5-{[2-(nitroamino)-4,5-dihydro-1H-imidazol-1-yl]methyl}pyridine Imidazolidinimine Nitroamino group at C2; chloropyridinylmethyl at C1 Electron-withdrawing nitro group increases reactivity; chloro-pyridine enhances polarity
U72 (3-Methyl-1,3-diazatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-imine) Fused bicyclic imine Methyl group; fused quinazoline system Rigid bicyclic structure reduces conformational flexibility; increased steric hindrance
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzoimidazole derivative Trifluoromethyl, pyridyl, and fluoro-phenyl groups High metabolic stability due to trifluoromethyl; improved binding affinity in enzymes
Key Observations:
  • Electronic Effects : Unlike electron-withdrawing groups (e.g., nitro, trifluoromethyl), the phenethyl group is electron-donating, which may stabilize the imine moiety via resonance .
  • Steric Considerations : Fused-ring systems (e.g., U72) introduce steric constraints absent in the simpler imidazolidin-2-imine core, affecting binding to biological targets .

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